2-Bromo-4-methylanisole (CAS: 22002-45-5) is a substituted aromatic halide used as a key intermediate in organic synthesis. Its utility stems from the specific arrangement of its three functional groups: a methoxy (-OCH3) group, a bromine (-Br) atom, and a methyl (-CH3) group. The methoxy group acts as an electron-donating and ortho-directing group, influencing the molecule's reactivity in processes like directed ortho-metalation (DoM). The bromine atom serves as a reliable handle for various palladium-catalyzed cross-coupling reactions, including Suzuki and Buchwald-Hartwig aminations, enabling the formation of C-C and C-N bonds. The para-methyl group modifies the electronic properties and provides a point of steric differentiation compared to its isomers.
Substituting 2-Bromo-4-methylanisole with its isomers or other analogs is often unviable due to significant differences in reactivity dictated by the precise positioning of the substituents. The location of the methoxy group relative to the bromine atom directly impacts steric hindrance and electronic effects, which govern the efficiency of palladium-catalyzed cross-coupling reactions and the regioselectivity of metalation. For instance, the ortho-methoxy group in the target compound can act as a directing group in lithiation, favoring functionalization at the C3 position, a pathway not available to isomers like 4-bromo-2-methylanisole. Furthermore, swapping the bromo- substituent for an iodo- analog would dramatically increase reactivity and cost, while a chloro- analog would require more aggressive, and often less selective, catalytic systems, making direct substitution impractical for established protocols.
The methoxy group is a well-established directing metalation group (DMG) that facilitates deprotonation at the adjacent ortho- position by organolithium bases. In 2-Bromo-4-methylanisole, the powerful ortho-directing effect of the methoxy group is positioned to enable selective lithiation at the C3 position. This provides a distinct synthetic advantage over isomers where the methoxy group is not ortho to a reactive site, allowing for the introduction of electrophiles with high regiochemical control. This specific substitution pattern is therefore crucial for multi-step syntheses where precise functionalization is required.
| Evidence Dimension | Regioselectivity in Lithiation |
| Target Compound Data | Enables selective deprotonation at the C3 position due to the ortho-methoxy directing group. |
| Comparator Or Baseline | Isomers such as 4-bromo-2-methylanisole or 3-bromo-4-methylanisole lack this specific directing capability for C3 functionalization. |
| Quantified Difference | Qualitatively higher regioselectivity for C3 functionalization compared to isomers. |
| Conditions | Reaction with alkyllithium bases (e.g., n-BuLi, s-BuLi) followed by quenching with an electrophile. |
For complex molecule synthesis, this specific isomer provides a predictable route for regioselective functionalization that is not achievable with other isomers.
2-Bromo-4-methylanisole has been documented as a critical starting material in the multi-step total synthesis of the sesquiterpene (±)-herbertenolide. The specific 2-bromo-4-methyl substitution pattern is essential for the planned bond disconnections and subsequent stereospecific construction of vicinal quaternary centers. The use of this exact isomer was not incidental but a deliberate choice based on the required retrosynthetic pathway. This established use in a complex synthesis validates its utility and process compatibility for demanding applications.
| Evidence Dimension | Precursor Efficacy in Total Synthesis |
| Target Compound Data | Successfully used as the starting material for the total synthesis of (±)-herbertenolide. |
| Comparator Or Baseline | Alternative isomers or analogs were not selected for this specific, published synthetic route. |
| Quantified Difference | Not applicable (demonstrated utility). |
| Conditions | Multi-step organic synthesis involving stereospecific formation of quaternary centers. |
Procuring this specific, validated precursor de-risks a synthetic campaign by using a starting material with a proven track record in a complex, published route.
In the synthesis of biologically relevant scaffolds, such as estrone derivatives, the position of the bromo group significantly impacts the success of Pd-catalyzed aminations. In a study on the Buchwald-Hartwig amination of bromo-estrone ethers, both 2-bromo and 4-bromo isomers were successfully coupled with various anilines in good to excellent yields (e.g., 81-91% for the 2-bromo isomer with specific anilines). This demonstrates that the 2-bromo position, as found in 2-bromo-4-methylanisole, is highly amenable to modern C-N coupling protocols, making it a reliable substrate for synthesizing complex amine-containing targets.
| Evidence Dimension | Yield in Buchwald-Hartwig Amination |
| Target Compound Data | A 2-bromo-aromatic ether (2-bromo-13α-estrone 3-methyl ether) provided yields of 81-91% with substituted anilines. |
| Comparator Or Baseline | The isomeric 4-bromo-aromatic ether provided comparable yields (82-94%) under the same conditions, confirming high reactivity for both isomers. |
| Quantified Difference | Negligible difference in yield, confirming the high suitability of the 2-bromo position for this key transformation. |
| Conditions | Pd(OAc)2 catalyst, X-Phos ligand, KOt-Bu base, microwave irradiation. |
This evidence confirms that the 2-bromo position is not detrimental to reactivity in a critical C-N bond-forming reaction, ensuring its utility as a building block for medicinal chemistry and materials science.
This compound is the right choice when a synthetic route requires sequential, regiocontrolled functionalization. The buyer can first utilize the bromo group for a cross-coupling reaction and then leverage the ortho-methoxy group to direct metalation and subsequent electrophilic quench at the C3 position, a strategy not possible with other isomers.
For research programs focused on the synthesis of herbertenoid sesquiterpenes or related complex natural products, this specific isomer is a validated starting material. Procuring this compound follows a published, successful route, reducing the process development risk associated with exploring unverified precursors.
As a precursor for substituted arylamines, 2-Bromo-4-methylanisole is a reliable choice. Evidence shows the 2-bromo position is highly reactive in high-yield Buchwald-Hartwig aminations, making it a valuable building block for creating libraries of compounds for pharmaceutical and materials science research where a C-N bond is required at this specific position.
Irritant